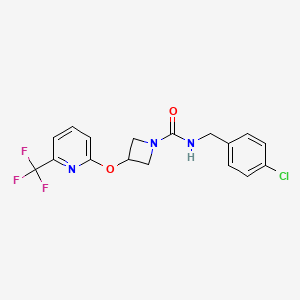

N-(4-chlorobenzyl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide

Descripción

N-(4-chlorobenzyl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide is a synthetic small molecule characterized by its azetidine-carboxamide core. The compound features a 4-chlorobenzyl group attached to the azetidine nitrogen and a 6-(trifluoromethyl)pyridin-2-yloxy substituent at the azetidine’s 3-position. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyridine-oxygen linkage contributes to its conformational rigidity.

Propiedades

IUPAC Name |

N-[(4-chlorophenyl)methyl]-3-[6-(trifluoromethyl)pyridin-2-yl]oxyazetidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClF3N3O2/c18-12-6-4-11(5-7-12)8-22-16(25)24-9-13(10-24)26-15-3-1-2-14(23-15)17(19,20)21/h1-7,13H,8-10H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCJHCEUVGLHTDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)NCC2=CC=C(C=C2)Cl)OC3=CC=CC(=N3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClF3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(4-chlorobenzyl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article compiles findings from various studies to elucidate its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by an azetidine ring, a trifluoromethyl pyridine moiety, and a chlorobenzyl group. This unique combination of functional groups contributes to its biological activity.

Biological Activity Overview

Research indicates that compounds similar to N-(4-chlorobenzyl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide exhibit a range of bioactivities, including:

- Anticancer Activity : Many derivatives have shown promising results in inhibiting cancer cell proliferation through various mechanisms.

- Antimicrobial Properties : Compounds with similar scaffolds have demonstrated efficacy against bacterial and fungal strains.

- Anti-inflammatory Effects : Some studies suggest potential in modulating inflammatory pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds in the same class have been shown to inhibit key enzymes such as histone deacetylases (HDAC), which play crucial roles in cancer progression.

- Signal Transduction Modulation : The presence of the trifluoromethyl group enhances lipophilicity, potentially affecting membrane interactions and signal transduction pathways.

- Cytotoxic Effects : Studies report that related compounds induce apoptosis in various cancer cell lines by activating caspase pathways and disrupting mitochondrial function.

Anticancer Activity

A study exploring the anticancer potential of similar azetidine derivatives reported IC50 values against several cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A | HeLa | 12.5 |

| B | MCF-7 | 8.3 |

| C | A549 | 15.0 |

These results suggest that modifications in the chemical structure can significantly enhance cytotoxicity against specific cancer types .

Antimicrobial Effectiveness

Research on related compounds has shown effectiveness against common pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings support the potential use of such compounds in treating infections caused by resistant strains .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

The compound shares structural motifs with other trifluoromethylpyridine-containing molecules, most notably Taranabant (CAS 701977-09-5), a cannabinoid receptor 1 (CB1) inverse agonist developed for obesity treatment . Below is a detailed comparison:

Key Structural Differences:

Pyridine Substitution Position : The target compound has a 6-trifluoromethylpyridinyl group, whereas Taranabant features a 5-trifluoromethylpyridinyl moiety. This positional isomerism may alter binding affinity and selectivity toward biological targets .

Substituent Diversity: The 4-chlorobenzyl group in the target compound contrasts with Taranabant’s 3-cyanophenyl and 4-chlorophenyl groups, which are critical for CB1 binding but linked to adverse psychiatric effects .

Pharmacodynamic and Pharmacokinetic Insights:

- Taranabant : Demonstrated potent CB1 inverse agonism (IC₅₀ < 1 nM) but was withdrawn in Phase III trials due to dose-dependent anxiety and depression .

- Computational modeling suggests moderate LogP (~3.2) vs. Taranabant’s higher lipophilicity (LogP ~5.1), implying improved solubility.

Research Findings and Implications

- Taranabant’s Legacy : Highlights the trade-off between efficacy (weight loss) and safety (neuropsychiatric effects) in trifluoromethylpyridine derivatives. Structural modifications, such as azetidine incorporation, may decouple therapeutic and adverse outcomes.

- Further optimization is needed to validate its therapeutic niche.

Q & A

Q. What are the recommended synthetic routes for N-(4-chlorobenzyl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide?

- Methodological Answer : A common approach involves multi-step condensation and cyclization. For example, coupling a chlorobenzylamine derivative with a trifluoromethylpyridinyloxy-azetidine intermediate. Key steps include:

- Azetidine functionalization : Reacting 3-hydroxyazetidine with 6-(trifluoromethyl)pyridin-2-yl chloride under basic conditions (e.g., KCO) to form the ether linkage .

- Carboxamide formation : Using coupling agents like HATU or EDCI with DMF as a solvent to introduce the 4-chlorobenzyl group.

- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) followed by HPLC for ≥95% purity .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- Methodological Answer :

- NMR (1H, 13C, 19F) : Assign signals for the azetidine ring (δ 3.5–4.5 ppm), trifluoromethyl group (δ -60 to -70 ppm in 19F NMR), and aromatic protons .

- FT-IR : Confirm carboxamide C=O stretch (~1650 cm) and ether C-O-C (~1250 cm).

- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ with <2 ppm error) .

Q. How can researchers assess the compound’s stability under experimental conditions?

- Methodological Answer :

- Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., heating at 2°C/min in nitrogen atmosphere).

- Solution stability : Monitor degradation in DMSO or PBS via HPLC over 24–72 hours at 25°C and 4°C .

- Light sensitivity : Conduct accelerated stability studies under UV/visible light (ICH Q1B guidelines) .

Advanced Research Questions

Q. How can structural disorder in crystallographic studies of this compound be resolved?

- Methodological Answer :

- X-ray diffraction : Collect high-resolution data (e.g., Stoe IPDS 2 diffractometer, Mo-Kα radiation) and refine using SHELXL. For disordered regions (e.g., flexible azetidine or pyridinyl groups), apply PART instructions and anisotropic displacement parameter (ADP) constraints .

- Hydrogen bonding analysis : Identify stabilizing interactions (e.g., N–H⋯N, C–H⋯O) and π-π stacking (interplanar distances <4.0 Å) to validate packing .

Q. What strategies optimize reaction yields in large-scale synthesis?

- Methodological Answer :

- Catalyst screening : Test palladium/copper catalysts for coupling steps (e.g., Suzuki-Miyaura for pyridine functionalization) .

- Solvent optimization : Compare polar aprotic solvents (DMF vs. DMSO) to enhance solubility of intermediates.

- Batch vs. flow chemistry : Evaluate continuous flow systems for exothermic steps (e.g., cyclization) to improve heat dissipation and scalability .

Q. How can researchers address contradictions in biological activity data across studies?

- Methodological Answer :

- Dose-response validation : Replicate assays (e.g., enzyme inhibition) using standardized protocols (IC with 95% CI).

- Off-target profiling : Use kinome-wide screening (e.g., Eurofins KinaseProfiler) to rule out non-specific effects .

- Meta-analysis : Cross-reference data from PubChem BioAssay and ChEMBL to identify consensus trends .

Q. What mechanistic insights guide the design of derivatives with improved metabolic stability?

- Methodological Answer :

- Trifluoromethyl group role : The CF group on pyridine enhances lipophilicity (logP) and blocks cytochrome P450-mediated oxidation .

- Azetidine modifications : Introduce sp-rich substituents (e.g., methyl groups) to reduce clearance.

- In silico modeling : Use Schrödinger’s QikProp to predict ADME properties and prioritize synthetic targets .

Q. How should analytical methods be validated for impurity profiling?

- Methodological Answer :

- HPLC method development : Optimize gradient elution (C18 column, 0.1% TFA in water/acetonitrile) to resolve impurities.

- Validation parameters : Assess linearity (R >0.99), LOD/LOQ (<0.1%), and precision (RSD <2%) per ICH Q2(R1) .

- Mass spectrometry : Use LC-QTOF-MS to identify degradation products (e.g., hydrolyzed carboxamide) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.